molecular formula C16H14N2O2 B1582469 Coumarin 337 CAS No. 55804-68-7

Coumarin 337

Cat. No. B1582469
CAS RN: 55804-68-7
M. Wt: 266.29 g/mol
InChI Key: LGDDFMCJIHJNMK-UHFFFAOYSA-N
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Description

Coumarin 337 (C337) is an organic compound belonging to the coumarin family. It is a naturally occurring compound found in various plants and is used in many industries. Coumarin 337 is a versatile compound that has a wide range of uses in both research and industry. It is used in the synthesis of a variety of products and can be used as a starting material for many chemical reactions. Coumarin 337 has been studied for its potential therapeutic applications, as well as its ability to act as a fluorescent probe for a variety of biological processes.

Scientific Research Applications

Coumarin 337: A Comprehensive Analysis of Scientific Research Applications

Fluorescent Probing in Biochemistry: Coumarin 337 is extensively utilized as a fluorescent probe in biochemistry due to its π–π conjugated system, which allows for the evaluation of various biochemical processes .

Environmental Monitoring: The compound’s sensitivity to environmental changes makes it an ideal candidate for monitoring pollutants and other environmental factors .

Disease Prevention and Diagnosis: Coumarin 337’s fluorescent properties are leveraged in the early detection and prevention of diseases, enhancing diagnostic methodologies .

Biomolecule Labeling: Amine reactive fluorescent coumarins, including Coumarin 337, are widely used to label peptides, proteins, oligonucleotides, and nucleic acids among other biomolecules .

Metal Ion Detection: The compound serves as a fluorophore for detecting metal ions, which is crucial in various scientific and industrial applications .

Microenvironment Polarity Detection: Coumarin 337 can detect changes in microenvironment polarity, providing insights into molecular interactions and dynamics .

pH Detection: It is also employed in pH detection due to its ability to respond to changes in acidity or alkalinity within a given environment .

Medicinal Chemistry Applications: The unique chemical structure of Coumarin 337 facilitates binding to various targets, making it a promising scaffold in medicinal chemistry for treating neurodegenerative diseases, cancer, inflammation, and more .

Mechanism of Action

Target of Action

Coumarin 337, like other coumarins, primarily targets the Cytochrome P450 2A6 in humans . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of various substances within the body .

Mode of Action

The interaction of Coumarin 337 with its target, Cytochrome P450 2A6, leads to various changes. It is known that coumarins can react with glutathione, a tripeptide composed of cysteine, glycine, and glutamic acid . .

Biochemical Pathways

Coumarin 337, as part of the coumarin family, is involved in several biochemical pathways. It is a secondary metabolite originating from the phenylpropanoid pathway . The metabolism of Coumarin 337 can lead to the formation of 7-Hydroxycoumarin, 3-Hydroxycoumarin, and Coumarin 3,4-epoxide .

Pharmacokinetics

It is known that coumarins are metabolized in the liver, primarily by the cytochrome p450 2a6 enzyme . The specifics of Coumarin 337’s pharmacokinetics and their impact on its bioavailability require further investigation.

Result of Action

Coumarins in general have been found to have numerous biological and therapeutic properties, including potential treatment for various ailments such as cancer, metabolic, and degenerative disorders

Action Environment

The action, efficacy, and stability of Coumarin 337 can be influenced by various environmental factors. For instance, coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

properties

IUPAC Name

4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-9-12-8-11-7-10-3-1-5-18-6-2-4-13(14(10)18)15(11)20-16(12)19/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDDFMCJIHJNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C#N)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069054
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo-
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumarin 337

CAS RN

55804-68-7
Record name 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile
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Record name Coumarin 337
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Record name Coumarin 337
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo-
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo-
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Record name 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile
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Record name COUMARIN 337
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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